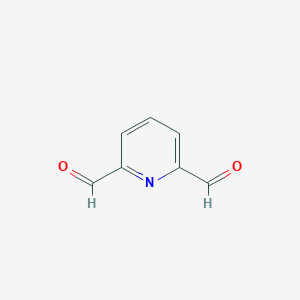

2,6-Piridicarboxaldehído

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyridine derivatives involves a range of strategies, including the use of 3-bromopyridine precursors, Baeyer-Villiger reactions, and multistep intramolecular strategies such as Friedel-Crafts and Diels-Alder reactions (Wijtmans et al., 2004). Additionally, the synthesis of 2-amino-3-pyridinecarboxaldehyde, a related compound, is achieved via ortho-lithiation of 2-(pivaloylamino)pyridine, followed by reaction with DMF and acid hydrolysis, showcasing the diverse synthetic approaches to pyridine derivatives (Rivera et al., 2001).

Molecular Structure Analysis

Studies on bismuth 2,6-pyridinedicarboxylates have revealed the assembly of molecular units into coordination polymers, showcasing the compound's ability to form complex structures with potential applications in sorption and luminescence (Thirumurugan et al., 2012). This highlights the structural versatility and functional applicability of 2,6-pyridinedicarboxaldehyde derivatives.

Chemical Reactions and Properties

2,6-Pyridinedicarboxaldehyde serves as an organocatalyst in various syntheses, such as the production of 1,5-benzodiazepine derivatives through one-pot three-component reactions, emphasizing its catalytic efficiency and versatility in facilitating regioselective bond formations (Lal et al., 2013). Furthermore, its derivatives participate in reactions forming novel complexes with metal ions, indicating its reactivity and utility in forming metal-organic structures (Salameh et al., 1980).

Aplicaciones Científicas De Investigación

Bloques de Construcción Heterocíclicos

El 2,6-Piridicarboxaldehído se utiliza como un bloque de construcción heterocíclico en la síntesis de varios compuestos orgánicos . Esto lo convierte en una herramienta valiosa en el campo de la química orgánica, donde se puede utilizar para construir moléculas complejas con estructuras y propiedades diversas.

Resina funcionalizada Amberlite XAD-4

Este compuesto se ha utilizado en la preparación de la resina funcionalizada Amberlite XAD-4 . Esta aplicación es significativa en el campo de la ciencia de los materiales, donde las resinas funcionalizadas se utilizan para una variedad de propósitos, incluyendo el tratamiento del agua, la administración de fármacos y las separaciones químicas.

Sondas de Fluorescencia

El this compound se ha utilizado para preparar sondas de fluorescencia basadas en boron-dipirrometeno (BODIPY) con un sustituyente N,N’-(piridina-2, 6-diilbis(metileno))-dianilina . Estas sondas se utilizan en bioquímica y biología celular para visualizar y rastrear el movimiento de las moléculas en células vivas.

Derivados de Aerogele de Quitina

Este compuesto se ha utilizado en la preparación de nuevos derivados de aerogele de quitina N-heterocíclicos . Estos aerogeles tienen aplicaciones potenciales en varios campos, incluyendo la administración de fármacos, la ingeniería de tejidos y la remediación ambiental.

Ligando para Metales de Transición

El this compound es un excelente ligando tridentato para metales de transición como Cu 2+ y Ni 2+ . Esto lo hace útil en el campo de la química inorgánica, donde se puede utilizar para sintetizar iones metálicos complejos con propiedades únicas.

Torniquetes Moleculares

Este compuesto puede utilizarse en la preparación de nuevos torniquetes moleculares basados en derivados de Sn-porfirina . Estos torniquetes moleculares tienen aplicaciones potenciales en el campo de la nanotecnología, donde se pueden utilizar para construir máquinas y dispositivos moleculares.

Mecanismo De Acción

Target of Action

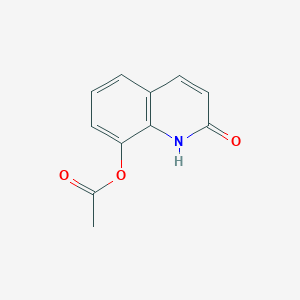

2,6-Pyridinedicarboxaldehyde, also known as 2,6-Bis(formyl)pyridine, 2,6-Diformylpyridine, 2,6-Pyridinedialdehyde, or Pyridine-2,6-dicarbaldehyde , is a versatile compound that can serve as a building block in the synthesis of various organic compounds . It has been used in the preparation of functionalized resin Amberlite XAD-4 and boron-dipyrromethene (BODIPY)-based fluorescence probe with a N,N′-(pyridine-2, 6-diylbis(methylene))-dianiline substituent .

Mode of Action

The compound contains two aldehyde groups that can react with diamines to form various types of Schiff bases . These Schiff bases can further react to form cyclic compounds, which can then act as ligands in organic synthesis .

Biochemical Pathways

It is known that the compound can be used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (kdpg) catalyst to form (s)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate .

Result of Action

The molecular and cellular effects of 2,6-Pyridinedicarboxaldehyde’s action depend on the specific reactions it undergoes. For instance, when used in the preparation of a BODIPY-based fluorescence probe, the resulting compound can be used for fluorescence imaging .

Action Environment

The action, efficacy, and stability of 2,6-Pyridinedicarboxaldehyde can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Furthermore, the reactions involving 2,6-Pyridinedicarboxaldehyde may require specific conditions, such as the presence of certain catalysts .

Safety and Hazards

Direcciones Futuras

The development of novel materials with dual functions of simultaneous detection and removal of heavy metal ions has been an important pursuit of environmental remediation . The use of 2,6-Pyridinedicarboxaldehyde in the synthesis of such materials suggests that it has great development prospects in heavy metal ion related environmental remediation .

Propiedades

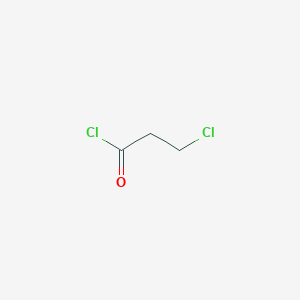

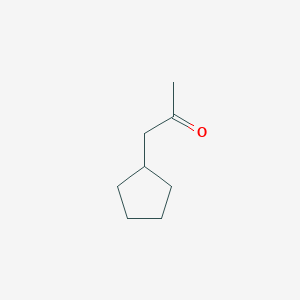

IUPAC Name |

pyridine-2,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWXGSWIOOVHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202681 | |

| Record name | 2,6-Diformylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5431-44-7 | |

| Record name | 2,6-Pyridinedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5431-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2,6-dicarbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005431447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Pyridinedicarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diformylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE-2,6-DICARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX6E2354Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2,6-Pyridinedicarboxaldehyde?

A1:

- Spectroscopic Data:

Q2: Can PDA be incorporated into polymers, and if so, what properties does it impart?

A3: Yes, PDA is a valuable building block for synthesizing functional polymers. It can undergo condensation reactions with amines to form Schiff base polymers. These polymers have potential applications in areas like infrared stealth coatings due to their tunable electronic properties. [] Additionally, PDA has been used to create hyperbranched polyesters via Baylis-Hillman polymerization. These polyesters offer diverse modification possibilities thanks to their orthogonal functional groups (hydroxyl, vinyl, and pyridine). []

Q3: Does PDA possess any catalytic properties?

A4: While PDA itself is not typically employed as a catalyst, it serves as a crucial precursor for synthesizing ligands used in various catalytic applications. For instance, a nitrone-based pincer ligand synthesized from PDA enabled the creation of a ruthenium pincer complex, exhibiting excellent activity in transfer hydrogenation reactions. []

Q4: Have computational methods been used to study PDA and its derivatives?

A5: Yes, computational studies have been employed to understand the interaction of PDA-based sensors with metal ions. For example, theoretical calculations have helped elucidate the fluorescence turn-on mechanism of a BODIPY-based probe containing a PDA moiety in the presence of Hg2+ ions. These studies provide valuable insights into the design of novel chemosensors. []

Q5: How does modifying the structure of PDA derivatives affect their activity and properties?

A6: Structural modifications of PDA derivatives significantly influence their coordination behavior and subsequent applications. For example, changing the length and nature of the alkyl chain in Schiff base ligands derived from PDA and 1-aminoalkanes impacted the spin-crossover behavior and mesomorphic properties of their cobalt(II) and iron(II) complexes. []

Q6: What are some of the notable applications of PDA and its derivatives?

A6: PDA finds applications in diverse fields:

- Coordination Chemistry: It acts as a precursor for synthesizing macrocyclic ligands that readily coordinate with various metal ions, leading to complexes with interesting magnetic and optical properties. [, , , ]

- Materials Science: PDA-based polymers exhibit potential in areas like infrared stealth coatings and functional materials. [, ]

- Biomedical Research: Degradable cationic polymers synthesized from PDA have shown promise as non-toxic carriers for gene delivery. [, ]

Q7: What analytical techniques are commonly employed to characterize PDA and its derivatives?

A7: Various techniques are used for characterization, including:

- NMR Spectroscopy: To elucidate the structure and purity of PDA derivatives. []

- IR Spectroscopy: To identify functional groups and study coordination modes in metal complexes. []

- Mass Spectrometry: To determine molecular weight and analyze fragmentation patterns. []

- Elemental Analysis: To confirm the composition of synthesized compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)